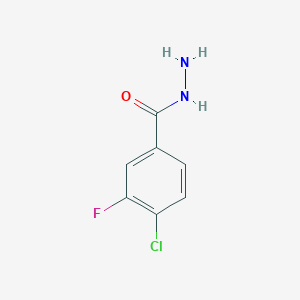

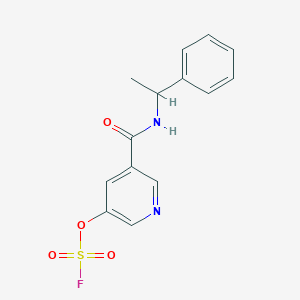

4-Chloro-3-fluorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-fluorobenzohydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides . It is used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Synthesis Analysis

4-Chloro-3-fluorobenzohydrazide is synthesized and characterized by physical and spectral methods . It is available in powder form .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorobenzohydrazide is represented by the InChI code:1S/C7H6ClFN2O/c8-5-2-1-4 (3-6 (5)9)7 (12)11-10/h1-3H,10H2, (H,11,12) . The molecular weight of this compound is 188.59 .

Applications De Recherche Scientifique

Building Block in Organic Synthesis

4-Chloro-3-fluorobenzohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. It is highlighted for its role in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery due to their wide range of biological activities (Křupková et al., 2013).

Antimicrobial Activities

Derivatives of 4-Chloro-3-fluorobenzohydrazide have been synthesized to evaluate their antimycobacterial activity. For instance, substituted methylene/ethylene 4-fluorophenylhydrazide derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. Among these, a particular compound showed the highest inhibitory activity, suggesting the potential of 4-Chloro-3-fluorobenzohydrazide derivatives in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Role in Chemical Reactions

The compound's derivatives play a crucial role in various chemical reactions. For example, they are involved in the synthesis of new fluorinated Schiff bases derived from 1,2,4-triazoles, indicating their significance in creating compounds with potential antiproliferative effects against human cancer cell lines (Kumar et al., 2013). Furthermore, the synthesis of new pyrazole- and isoxazole-based heterocycles from 4-Chloro-3-fluorobenzohydrazide derivatives demonstrates their versatility in producing compounds with anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).

Safety And Hazards

4-Chloro-3-fluorobenzohydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Relevant Papers One relevant paper discusses the synthesis and characterization of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol . This research could provide insights into the potential applications of 4-Chloro-3-fluorobenzohydrazide in the synthesis of such complexes.

Propriétés

IUPAC Name |

4-chloro-3-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHINITWLUJWRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorobenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)